REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][c:6]([NH:7][C:8]([CH3:9])=[O:10])[cH:11][cH:12]1.[CH3:17][C:18]([O:19][C:20](=[O:21])[CH3:22])=[O:23].[CH3:24][C:25](=[O:26])[OH:27].[OH:13][N+:14]([O-:15])=[O:16]>>[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]([N+:14](=[O:13])[O-:15])[c:6]([NH:7][C:8]([CH3:9])=[O:10])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(NC(C)=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCc1ccc(NC(C)=O)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |